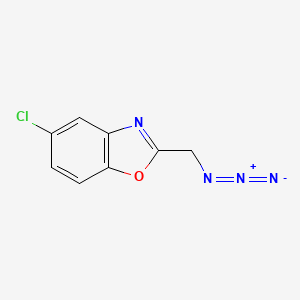
2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Overview
Description
2-(Azidomethyl)-5-chloro-1,3-benzoxazole (2-AMC) is an organic compound belonging to the class of benzoxazole derivatives. It has been used in various scientific research applications, including in the synthesis of a variety of compounds, as a therapeutic agent, and as a probe for biochemical studies. In
Scientific Research Applications
Synthesis and Pharmacological Applications
2-(Azidomethyl)-5-chloro-1,3-benzoxazole and its derivatives have been explored for various pharmacological activities. For instance, benzoxazole derivatives have been shown to exhibit antifungal, insecticidal, and herbicidal activities, with chloro groups at the 5 position being potent substituents (Hisano et al., 1982). Similarly, benzoxazole derivatives with a nitrogen-containing heterocyclic substituent at the 2-position have been evaluated for 5-HT3 partial agonist activity (Sato et al., 1998).
Antibacterial and Anticancer Agents
Novel benzoxepine-1,2,3-triazole hybrids, synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, demonstrated antibacterial properties against various strains, including Gram-negative bacteria. These compounds also exhibited cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015). Additionally, derivatives of 5-chloro-1,3-benzoxazol-2(3 H)-one have been synthesized and found to possess antibacterial and antifungal activities (Modiya & Patel, 2012).
Antimicrobial Activity
Benzoxazole derivatives, synthesized as part of a study, displayed antimicrobial activities against standard strains and drug-resistant isolates. The study included 2-(p-substituted phenyl)-5-[(4-substituted piperazin-1-yl)acetamido]-benzoxazoles, demonstrating a broad spectrum of activity with minimum inhibitory concentrations (MIC) values ranging from 32 to 256 μg/ml (Arısoy et al., 2012).
Anticancer and Antimicrobial Evaluation
Synthesized 2-substituted benzoxazoles have shown notable anticancer, antifungal, and antibacterial activities. Compounds like 2-[(arylhydrazono) cyanomethyl]-5-chloro benzoxazoles have been evaluated for these properties, with some compounds demonstrating significant activity (Jauhari et al., 2008).
Molecular Docking and Computational Studies
Benzoxazole derivatives have been studied for their molecular docking with COVID-19 main protease, demonstrating potential in the development of therapeutic agents. One study focused on benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole for its synthesis, antimicrobial activity, and molecular docking (Zeyrek et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Azido compounds are known for their versatility as bioorthogonal reporter moieties and are commonly used for site-specific labeling and functionalization of biomolecules .
Mode of Action
Azido groups are known to be chemically engineered into the biomolecule of interest . In the context of RNA, azido modifications are used for site-specific labeling and functionalization to probe its structure, dynamics, and localization .
Biochemical Pathways
Azido modifications in rna have been reported to favor the rna c3′-endo sugar pucker, causing only a slight decrease in base pairing stabilities, and hardly influencing the overall rna structure .
Pharmacokinetics
Pharmacokinetics generally involves the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Azido modifications in rna are exceptionally well tolerated in the guide strand of sirnas even when it is directly located at the cleavage site .
Action Environment
It’s known that the presence of azido impurities in certain sartan active substances has led to recalls due to the potential risk of mutagenic impurity .
Properties
IUPAC Name |
2-(azidomethyl)-5-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHDPVIGRGSRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)
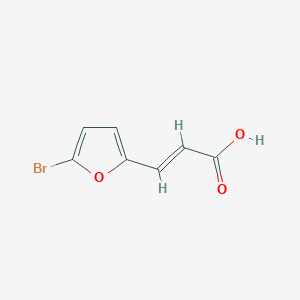
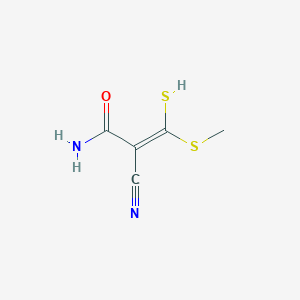
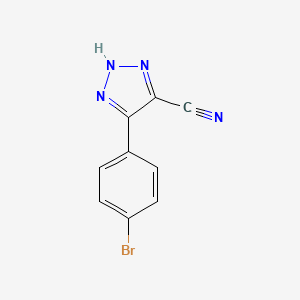
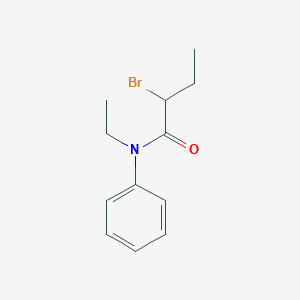
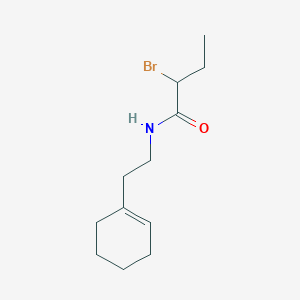

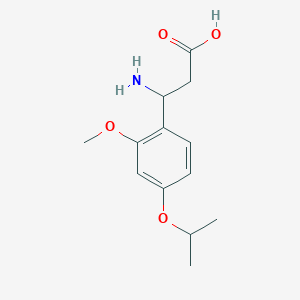
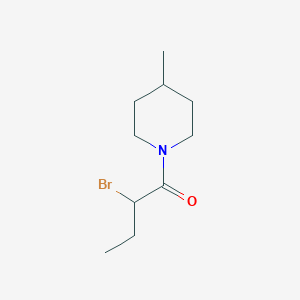
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)

